N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate 5'-(4-Methylbenzenesulfonate)
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Overview
Description
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate 5’-(4-Methylbenzenesulfonate) is a synthetic compound used as an intermediate in the synthesis of Gemcitabine metabolites. It is part of the 2’-deoxynucleosides category and has a molecular formula of C30H25F2N3O8S with a molecular weight of 625.6.
Preparation Methods
The synthesis of N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate 5’-(4-Methylbenzenesulfonate) involves several steps. One common method includes the reaction of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate with N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine . The reaction conditions typically involve the use of solvents like dichloromethane (DCM) and ethyl acetate. Industrial production methods often follow cGMP standards, ensuring high purity and quality.
Chemical Reactions Analysis
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate 5’-(4-Methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: These reactions can be facilitated by oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of different products depending on the reaction conditions.
Scientific Research Applications
This compound is primarily used in the synthesis of Gemcitabine metabolites, which are significant in cancer treatment. It has applications in:
Chemistry: Used as an intermediate in various synthetic pathways.
Biology: Studied for its role in nucleotide analogs.
Medicine: Integral in the development of chemotherapeutic agents.
Industry: Used in large-scale production of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate 5’-(4-Methylbenzenesulfonate) involves its conversion into active metabolites that interfere with DNA synthesis. These metabolites inhibit ribonucleotide reductase and DNA polymerase, leading to the inhibition of DNA synthesis and cell proliferation.
Comparison with Similar Compounds
Similar compounds include:
2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate: Another intermediate in the synthesis of Gemcitabine.
N-Benzoyl-2-deoxy-5-O-DMT-2’,2’-difluorocytidine 3-CE phosphoramidite: Used in nucleotide analog synthesis.
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine: A related compound with similar applications.
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate 5’-(4-Methylbenzenesulfonate) stands out due to its specific role in the synthesis of Gemcitabine metabolites, making it a crucial intermediate in cancer treatment research.
Properties
CAS No. |
1151528-38-9 |
---|---|
Molecular Formula |
C₃₀H₂₅F₂N₃O₈S |
Molecular Weight |
625.6 |
Origin of Product |
United States |
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